molecular formula C15H14BrNO2 B5701405 N-(4-bromophenyl)-3-phenoxypropanamide

N-(4-bromophenyl)-3-phenoxypropanamide

Cat. No.: B5701405
M. Wt: 320.18 g/mol
InChI Key: HKQCGTXBEMLTOT-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-phenoxypropanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a specialized amide derivative, it serves as a potential intermediate or building block in the synthesis of more complex molecules. Its structure, featuring both bromophenyl and phenoxypropyl components, makes it a versatile precursor for exploring structure-activity relationships in drug discovery projects. Researchers may utilize this compound in the development of novel therapeutic agents, leveraging its scaffold for cross-coupling reactions or further functionalization to create targeted libraries for biological screening. This product is intended for use in a controlled laboratory setting by qualified personnel.

Properties

IUPAC Name

N-(4-bromophenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-12-6-8-13(9-7-12)17-15(18)10-11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQCGTXBEMLTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-phenoxypropanamide typically involves the reaction of 4-bromoaniline with 3-phenoxypropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-phenoxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanamides

N-(4-Bromophenyl)-3-phenylpropanamide
  • Structure: Lacks the phenoxy group, replaced by a simple phenyl ring at the 3-position.
  • Applications: Primarily used in chemical synthesis (e.g., as a monomer precursor).
N-(4-Bromophenyl)-3-(4-nitrophenyl)-3-oxopropanamide
  • Structure : Features a nitro group and ketone at the 3-position, increasing electron-withdrawing effects.
  • Properties : Higher polarity and reactivity due to the nitro group, which may influence binding to electron-rich biological targets.
  • Applications : Nitro-substituted analogs are often explored in medicinal chemistry for antimicrobial or anticancer activity, though specific data are unavailable here .

Pyridazinone and Pyrazole Derivatives

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Structure: Contains a pyridazinone core and methoxybenzyl group.
  • Biological Activity: Acts as a potent FPR2 agonist (EC₅₀ ~ nM range), inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone ring enhances π-π stacking and hydrogen-bonding interactions with receptors, unlike the phenoxypropanamide backbone of the target compound .
3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(tert-butylsulfonyl)propanamide
  • Structure : Incorporates a pyrazole ring with bromo- and chloro-substituted phenyl groups.
  • Synthesis : Yield of 22% via coupling reactions, comparable to methods for related amides.
  • Applications : Targets mycobacterial HadAB/BC complexes, highlighting the role of halogen atoms in enhancing target affinity .

Hydroxamic Acids and Antiviral Analogs

N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide
  • Structure : Replaces bromine with chlorine and introduces a hydroxamic acid group.
  • Properties: Hydroxamic acids exhibit strong metal-chelating activity, relevant for enzyme inhibition (e.g., histone deacetylases).
(Z)-N-[3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide
  • Structure : Contains a piperidinyl-bromophenyl motif and α,β-unsaturated ketone.
  • Biological Activity : Displays anti-CoV activity (EC₅₀ = 5.5 μM), demonstrating how bromophenyl groups contribute to viral inhibition through hydrophobic interactions with host proteins .

Structural-Activity Relationship (SAR) Insights

Compound Key Substituents Biological Activity Key References
N-(4-Bromophenyl)-3-phenoxypropanamide 4-Bromophenyl, phenoxy Not explicitly stated
N-(4-Bromophenyl)-3-phenylpropanamide 4-Bromophenyl, phenyl Monomer synthesis
Pyridazinone derivative Pyridazinone, methoxybenzyl FPR2 agonism (calcium mobilization)
Pyrazole-propanamide Pyrazole, tert-butylsulfonyl Mycobacterial target inhibition
Hydroxamic acid analog Chlorophenyl, cyclohexyl Chelation, enzyme inhibition
Anti-CoV derivative Piperidinyl-bromophenyl, enone Antiviral (EC₅₀ = 5.5 μM)

Key Observations :

  • Halogen Effects : Bromine enhances lipophilicity and target binding (e.g., antiviral activity in ), while chlorine may prioritize metabolic stability .
  • Oxygen/Nitrogen Heteroatoms: Phenoxy and amide groups improve solubility and hydrogen-bonding capacity, critical for receptor interactions (e.g., FPR2 in ).
  • Ring Systems: Pyridazinone and pyrazole cores introduce planar rigidity, favoring π-π stacking in biological targets .

Q & A

Basic Research Questions

Q. What optimized synthetic protocols ensure high yield and purity of N-(4-bromophenyl)-3-phenoxypropanamide?

  • Methodological Answer : Multi-step synthesis is recommended, involving:

  • Stepwise coupling : React 4-bromoaniline with 3-phenoxypropanoic acid derivatives (e.g., acid chlorides) under anhydrous conditions.
  • Condition Optimization : Control temperature (e.g., 60–80°C for amide bond formation), solvent selection (e.g., dichloromethane or THF for solubility), and reaction time (6–12 hours).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks. For example, the amide proton typically appears at δ 8.0–8.5 ppm.
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).
  • X-ray Crystallography : If single crystals are obtained, use SHELX software for structure refinement to resolve bond lengths and angles .

Advanced Research Questions

Q. How to design experiments to assess the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure real-time interaction kinetics (association/dissociation rates).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into the enzyme solution.
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of the enzyme upon compound binding.
  • Computational Docking : Use density functional theory (DFT) or molecular docking tools (e.g., AutoDock) to predict binding modes and validate with experimental data .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare experimental conditions (e.g., cell lines, incubation times, compound purity verified via HPLC).
  • Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., halogen-substituted phenyl groups) to isolate functional group contributions.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, substituent electronegativity (bromine vs. chlorine) may modulate bioactivity.
  • In Silico Modeling : Apply machine learning models to predict activity cliffs and validate hypotheses .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges.
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or organic environments.
  • Validation : Correlate computational results with experimental UV-Vis spectroscopy or cyclic voltammetry data .

Q. What analytical techniques are effective for monitoring reaction intermediates during synthesis?

  • Methodological Answer :

  • In Situ FTIR : Track functional group transformations (e.g., amide C=O stretch at ~1650 cm1^{-1}).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts.
  • High-Resolution Mass Spectrometry (HRMS) : Assign exact masses to transient intermediates .

Q. How to evaluate the degradation pathways of this compound under stress conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions.
  • Degradant Identification : Use LC-MS/MS to characterize breakdown products (e.g., hydrolysis of the amide bond to yield 4-bromoaniline).
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under storage conditions .

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